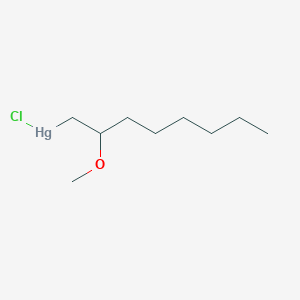
Chloro(2-methoxyoctyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-methoxyoctyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxyoctyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxyoctyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyoctanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
HgCl2+C8H17OCH3→ClHgC8H17OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2-methoxyoctyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or primary amines under mild conditions.
Major Products
Oxidation: Mercury oxides and corresponding organic by-products.
Reduction: Elemental mercury and 2-methoxyoctanol.
Substitution: Organomercury compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chloro(2-methoxyoctyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in antimicrobial and antifungal treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(2-methoxyoctyl)mercury involves its interaction with sulfur-containing amino acids in proteins, leading to the inhibition of protein functions. This is primarily due to the strong affinity of mercury for thiol groups, which disrupts the normal biological activities of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed in antifungal and antimicrobial applications.
Uniqueness
Chloro(2-methoxyoctyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and methoxy group contribute to its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62594-80-3 |
|---|---|
Fórmula molecular |
C9H19ClHgO |
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
chloro(2-methoxyoctyl)mercury |
InChI |
InChI=1S/C9H19O.ClH.Hg/c1-4-5-6-7-8-9(2)10-3;;/h9H,2,4-8H2,1,3H3;1H;/q;;+1/p-1 |
Clave InChI |
LFHJOAKANDEEJL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(C[Hg]Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


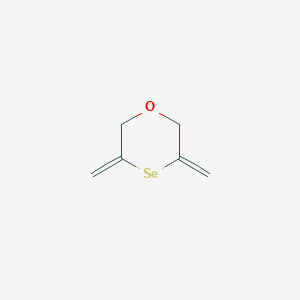
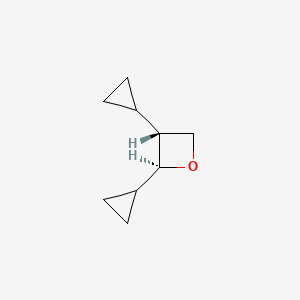
methanone](/img/structure/B14516511.png)
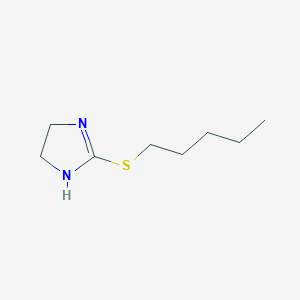

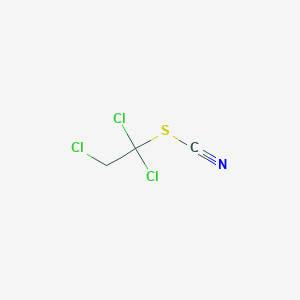
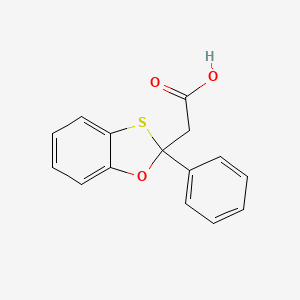

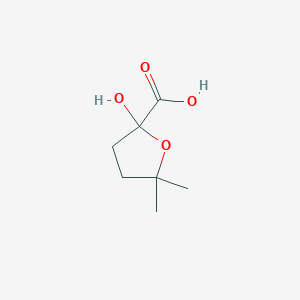

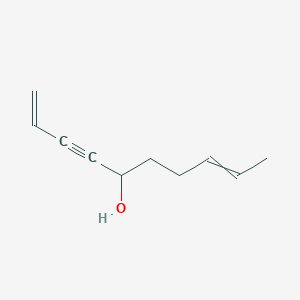
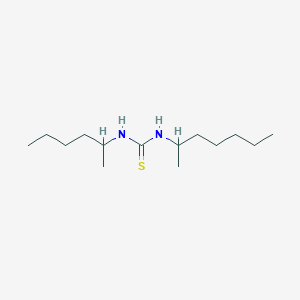
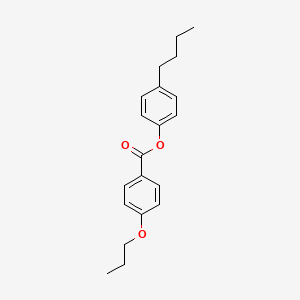
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
